6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine
Description
6-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine (CAS: 111931-63-6) is a benzothiazole-derived compound characterized by two benzothiazole rings linked via an amine group. Its molecular formula is C₁₅H₁₁N₃OS₂, with a molar mass of 313.4 g/mol . The structure features:
- A 6-methoxy group on the first benzothiazole ring.
- A 2-methyl substituent on the second benzothiazole ring.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1,3-benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-9-17-12-5-3-10(7-14(12)21-9)18-16-19-13-6-4-11(20-2)8-15(13)22-16/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXRYPSXAOHOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-methylbenzothiazole with 6-methoxybenzo[d]thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Anticancer Properties
Research has shown that derivatives of benzothiazole, including 6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine, exhibit promising anticancer activity. For instance, compounds containing benzothiazole moieties have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzothiazole derivatives inhibited cell proliferation in HeLa cells, a cervical cancer line, through mechanisms involving microtubule disruption and cell cycle arrest at the G2/M phase .
Case Study : A series of benzothiazole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines (HCT-116, PC-3). Results indicated that specific substitutions on the benzothiazole structure significantly enhanced their cytotoxicity, suggesting a structure-activity relationship that can be exploited for drug design .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 13.62 | Microtubule disruption |
| Compound B | PC-3 | 21.74 | Cell cycle arrest |
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Study : In vitro studies revealed that certain derivatives exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria. This activity was attributed to the ability of the compounds to disrupt bacterial cell membranes and inhibit essential enzymes .
Synthetic Approaches
The synthesis of this compound involves several steps, typically starting from commercially available benzothiazole derivatives. Microwave-assisted synthesis has been highlighted as an efficient method to improve yields and reduce reaction times.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzothiazole + Methylating agent | Microwave irradiation | 85 |
| 2 | Coupling agent + Amine | Reflux in DMF | 78 |
Mechanism of Action
The mechanism of action of 6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenase (COX) involved in inflammatory pathways. The compound can also bind to DNA or proteins, affecting cellular processes and leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Cores
6-Methoxybenzo[d]thiazol-2-amine
- Structure : Simpler analog lacking the N-(2-methylbenzo[d]thiazol-6-yl) moiety.
- Key Differences : The absence of the second benzothiazole ring reduces molecular complexity.
- Relevance : Serves as a precursor or intermediate in synthesizing more complex derivatives like the target compound .
2-Methylbenzo[d]thiazole Derivatives
- Examples :
- The target compound’s 6-methoxy group may confer distinct electronic effects compared to benzyloxy substituents.
N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide
- Structure : Features a methylthio group and benzamide substituent.
- Molecular Weight : 300.4 g/mol, slightly lower than the target compound .
- Relevance : Demonstrates how sulfur-containing substituents (e.g., methylthio vs. methoxy) influence bioactivity.
Nitric Oxide (NO) Scavenging Activity
- 6-Phenylbenzo[d]thiazol-2-amine (3e): IC₅₀ = 96.66 μg/mL for NO scavenging .
- 6-(4-Chlorophenyl)benzo[d]thiazol-2-amine (3b) : IC₅₀ = 75 μg/mL .
Antimicrobial and Anticancer Potential
Biological Activity
6-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential anti-tumor, anti-inflammatory, antibacterial, and other pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 270.35 g/mol. The compound features a methoxy group and two benzothiazole moieties, contributing to its biological activity.
1. Anti-Tumor Activity
Research indicates that benzothiazole derivatives exhibit significant anti-cancer properties. In a study involving various benzothiazole compounds, it was found that modifications to the benzothiazole nucleus enhance anti-tumor activity against several cancer cell lines, including A431 and A549. The lead compounds demonstrated IC50 values in the low micromolar range, indicating potent anti-proliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B7 | A431 | 1.5 |
| B7 | A549 | 2.0 |
| 4i | H1299 | 1.8 |
2. Anti-Inflammatory Activity
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a potential mechanism for reducing inflammation in various disease models .
3. Antibacterial Activity
The antibacterial effects of benzothiazole derivatives have been widely documented. For instance, certain derivatives demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, enhancing the efficacy of conventional antibiotics . This combined approach could be crucial in combating antibiotic resistance.
| Compound | Target Bacteria | Biofilm Inhibition IC50 (nM) |
|---|---|---|
| SN12 | Pseudomonas aeruginosa | 43.3 |
4. Neuroprotective Effects
Some studies suggest that benzothiazole derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. However, specific research on this compound is limited in this area.
Case Studies
A notable investigation into the biological activity of benzothiazole derivatives included a synthesis and evaluation of various compounds against cancer cell lines. The study highlighted the structure-activity relationship (SAR), revealing that specific substitutions on the benzothiazole ring significantly influence anti-cancer efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing 6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine?
The synthesis involves two critical steps:
Formation of the benzothiazole cores :
- 6-Methoxybenzo[d]thiazol-2-amine is synthesized via cyclization of 4-methoxyaniline with ammonium thiocyanate and bromine in glacial acetic acid .
- 2-Methylbenzo[d]thiazol-6-amine can be prepared similarly using 2-methyl-substituted aniline derivatives .
Coupling reaction :
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- 1H/13C NMR : Confirm substitution patterns and amine coupling. For example, the methoxy group (~3.8 ppm in 1H NMR) and aromatic protons (δ 6.9–7.5 ppm) should align with benzothiazole core signals .
- IR Spectroscopy : Detect N–H stretching (~3389 cm⁻¹ for amines) and C=S/C=N bonds (~1644 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 354 for C₁₆H₁₄N₃O₂S₂) and fragmentation patterns validate the structure .
Q. What are the key structural features influencing its reactivity and biological activity?
- Methoxy groups : Enhance solubility and modulate electronic effects on the benzothiazole rings, influencing π-π stacking with biological targets .
- Thiazole cores : Enable hydrogen bonding and metal coordination (e.g., Cu²⁺), critical for enzyme inhibition or antimicrobial activity .
- Amine linkage : Facilitates derivatization (e.g., hydrazone formation) for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods predict the compound's interaction with biological targets?
- Molecular docking : Use tools like AutoDock Vina to model binding poses with targets (e.g., kinases or microbial enzymes). For example, the methoxy group may occupy hydrophobic pockets in β-tubulin .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitution or redox reactions .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates for in vitro testing .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Dose-response standardization : Use IC₅₀/EC₅₀ values from assays like MTT (for cytotoxicity) or broth microdilution (antimicrobial activity) to normalize data .
- Structural analogs : Compare activities of derivatives (e.g., 6-nitro or 6-ethoxy variants) to isolate substituent effects .
- Orthogonal assays : Validate antimicrobial claims with both agar diffusion and time-kill kinetics to rule out false positives .
Q. What are the challenges in crystallizing this compound for X-ray analysis?
- Hydrogen bonding networks : The amine and thiazole groups form strong intermolecular interactions (e.g., N–H⋯N), complicating crystal growth. Slow evaporation in DMSO/water mixtures (1:1) at 4°C improves crystal quality .
- Polymorphism : Use seed crystals or additives (e.g., polyethylene glycol) to stabilize specific polymorphs .
- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) mitigates absorption issues from sulfur atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
